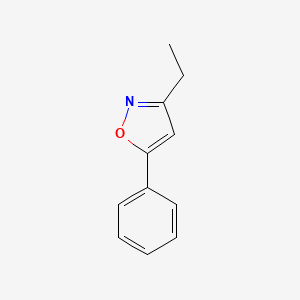

3-Ethyl-5-phenylisoxazole

Description

Structure

3D Structure

Properties

CAS No. |

4211-90-9 |

|---|---|

Molecular Formula |

C11H11NO |

Molecular Weight |

173.21 g/mol |

IUPAC Name |

3-ethyl-5-phenyl-1,2-oxazole |

InChI |

InChI=1S/C11H11NO/c1-2-10-8-11(13-12-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |

InChI Key |

ZGLWUJVEEZGKDQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NOC(=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Strategies for 3 Ethyl 5 Phenylisoxazole and Its Derivatives

Modern Cycloaddition Approaches to the Isoxazole (B147169) Ring System

Cycloaddition reactions, particularly [3+2] cycloadditions, represent a powerful and widely utilized method for constructing the five-membered isoxazole ring. nih.govrsc.orgnih.gov These reactions involve the combination of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile).

1,3-Dipolar Cycloaddition Reactions with Nitrile Oxides

The 1,3-dipolar cycloaddition of nitrile oxides with alkynes is a cornerstone of isoxazole synthesis. rsc.orgucc.iescielo.br This reaction is highly efficient and often proceeds with a high degree of regioselectivity, leading to the formation of 3,5-disubstituted isoxazoles. rsc.orgorganic-chemistry.orgresearchgate.net The reaction can be envisioned to proceed through a concerted pericyclic mechanism or a stepwise pathway involving a diradical intermediate, with the concerted pathway being widely accepted. rsc.org

A significant advancement in nitrile oxide cycloaddition chemistry is the in situ generation of the nitrile oxide species. organic-chemistry.orgrsc.orgmdpi.com This approach avoids the isolation of often unstable and potentially hazardous nitrile oxides. Common methods for the in situ generation of nitrile oxides include the dehydration of nitroalkanes, the oxidation of aldoximes, or the dehydrohalogenation of hydroxymoyl chlorides. rsc.org For instance, the reaction of an aldoxime with an oxidizing agent like chloramine-T or N-chlorosuccinimide (NCS) in the presence of a base can generate the corresponding nitrile oxide, which then readily participates in the cycloaddition. researchgate.netnih.gov The use of copper carbene and tert-butyl nitrite (B80452) is another novel method for the in situ generation of nitrile oxides for the synthesis of fully substituted isoxazoles. rsc.orgrsc.org

The following table provides examples of reagents used for the in situ generation of nitrile oxides:

| Precursor | Reagent(s) | Nitrile Oxide | Reference(s) |

| Aldoxime | Chloramine-T, Base | R-C≡N⁺-O⁻ | researchgate.net |

| Aldoxime | N-Chlorosuccinimide (NCS), Base | R-C≡N⁺-O⁻ | researchgate.net |

| Aldoxime | Oxone, NaCl, Na₂CO₃ | R-C≡N⁺-O⁻ | tandfonline.com |

| Diazo Compound, tert-butyl nitrite | Copper Catalyst | R-C≡N⁺-O⁻ | rsc.orgrsc.org |

| Hydroxyimidoyl Chloride | Base (e.g., Na₂CO₃) | R-C≡N⁺-O⁻ | rsc.orgnih.gov |

Copper(I) catalysis has proven to be highly effective in promoting the [3+2] cycloaddition of nitrile oxides and terminal acetylenes, leading to the regioselective synthesis of 3,5-disubstituted isoxazoles. researchgate.netorganic-chemistry.orgnih.gov This method is advantageous due to its mild reaction conditions, high yields, and tolerance of a wide variety of functional groups. organic-chemistry.orgresearchgate.net The reaction can often be performed in aqueous solvents without the need for an inert atmosphere. organic-chemistry.orgnih.gov The copper(I) catalyst is believed to react with the terminal alkyne to form a copper acetylide, which then reacts with the in situ generated nitrile oxide. researchgate.net This catalytic approach generally provides excellent regioselectivity, affording the 3,5-disubstituted isoxazole as the major product. organic-chemistry.orgresearchgate.net

A one-pot, three-step procedure starting from an aldehyde and a terminal acetylene (B1199291) is a convenient application of this methodology. organic-chemistry.org The aldehyde is first converted to the corresponding aldoxime, which is then oxidized in the presence of the copper(I) catalyst and the terminal alkyne to yield the desired 3,5-disubstituted isoxazole. organic-chemistry.org

The table below summarizes the key features of copper(I)-catalyzed nitrile oxide cycloadditions:

| Feature | Description | Reference(s) |

| Catalyst | Typically a Copper(I) salt (e.g., CuI, CuSO₄/sodium ascorbate) | researchgate.netorganic-chemistry.org |

| Reactants | Terminal alkynes and in situ generated nitrile oxides | organic-chemistry.orgnih.gov |

| Regioselectivity | High, favoring 3,5-disubstituted isoxazoles | organic-chemistry.orgresearchgate.net |

| Conditions | Mild, often in aqueous or polar solvents at room temperature | organic-chemistry.orgresearchgate.netmaynoothuniversity.ie |

| Advantages | Good yields, broad functional group tolerance, one-pot procedures | organic-chemistry.org |

While metal-catalyzed reactions are highly efficient, the development of metal-free synthetic routes is of great interest to avoid potential metal contamination in the final products, which is a significant concern in medicinal chemistry. nih.govrsc.org Metal-free 1,3-dipolar cycloadditions of nitrile oxides with alkynes can be achieved, often by using alternative activation methods or by employing highly reactive substrates. maynoothuniversity.ienih.govresearchgate.net These reactions can be promoted by microwave irradiation or ultrasound, which can lead to shorter reaction times and improved yields. nih.govsciensage.info The use of green solvents is also a focus in developing more environmentally benign synthetic protocols. nih.gov For instance, the reaction of an aldoxime with an alkyne in the presence of an oxidant like Oxone in an aqueous medium can proceed without a metal catalyst. rsc.org The synthesis of 3-phenyl-5-(bromomethyl)isoxazole analogues has been achieved under mild, metal-free conditions through a multi-component reaction. researchgate.net

AuCl₃-Catalyzed Cycloisomerization of α,β-Acetylenic Oximes

Gold(III) chloride (AuCl₃) has emerged as an effective catalyst for the cycloisomerization of α,β-acetylenic oximes to produce substituted isoxazoles. researchgate.netorganic-chemistry.orgthieme-connect.de This methodology offers an alternative to cycloaddition reactions and provides access to 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles with high yields under mild conditions. organic-chemistry.orgorganic-chemistry.org The reaction proceeds through the activation of the alkyne by the gold catalyst, followed by intramolecular cyclization of the oxime nitrogen onto the activated triple bond. organic-chemistry.org This method is notable for its efficiency, mildness, and the avoidance of hazardous reagents. organic-chemistry.org The reaction tolerates a variety of functional groups, and the substitution pattern of the resulting isoxazole is determined by the substituents on the starting α,β-acetylenic oxime. researchgate.netthieme-connect.de

Palladium-Catalyzed Cascade Annulation/Allylation Reactions

Palladium catalysis offers a powerful tool for the synthesis of highly functionalized isoxazoles. researchgate.netacs.org A notable example is the palladium-catalyzed cascade annulation/allylation of alkynyl oxime ethers with allyl halides. acs.orgfigshare.comacs.org This reaction allows for the rapid construction of fully substituted isoxazoles under mild conditions. acs.org The process involves a cascade of reactions where new C(sp²)–O and C(sp²)–C(sp²) bonds are formed in a single operation. acs.org This strategy is highly attractive due to its good functional group compatibility and the ability to introduce further molecular complexity in a controlled manner. researchgate.netacs.org

The following table outlines the products of a Palladium-Catalyzed Cascade Annulation/Allylation Reaction of various alkynyl oxime ethers with allyl bromide, demonstrating the versatility of this method.

| Alkynyl Oxime Ether (Substituents) | Product (4-allylisoxazole derivative) | Yield (%) | Reference(s) |

| R¹=Ph, R²=Me | 4-allyl-5-methyl-3-phenylisoxazole | 85 | acs.org |

| R¹=4-MeC₆H₄, R²=Me | 4-allyl-5-methyl-3-(p-tolyl)isoxazole | 82 | acs.org |

| R¹=4-FC₆H₄, R²=Me | 4-allyl-3-(4-fluorophenyl)-5-methylisoxazole | 80 | acs.org |

| R¹=Ph, R²=Et | 4-allyl-5-ethyl-3-phenylisoxazole | 88 | acs.org |

Intramolecular Nitrile Oxide Cycloaddition Strategies

Intramolecular nitrile oxide cycloaddition (INOC) is a powerful method for the synthesis of fused isoxazole ring systems, offering the advantage of forming two rings in a single step. mdpi.com This strategy involves the in situ generation of a nitrile oxide from an appropriate precursor, such as an aldoxime, which then undergoes a [3+2] cycloaddition with a tethered alkyne or alkene. mdpi.comnih.gov

A notable application of this strategy involves the synthesis of a tetracyclic isoxazole-containing ring system. mdpi.com The process begins with the formation of a benzimidazole (B57391) scaffold, which is then alkylated with a propargyl group. Subsequent conversion of an aldehyde functionality to an aldoxime sets the stage for the key INOC reaction. mdpi.com The nitrile oxide, generated in situ from the aldoxime, reacts with the neighboring alkyne to produce the tetracyclic isoxazole. mdpi.com A significant advantage of this constrained intramolecular approach is the regioselective formation of 3,4-disubstituted isoxazoles, a substitution pattern that can be challenging to achieve through conventional intermolecular cycloadditions. mdpi.com

The general steps for a representative INOC synthesis are outlined below:

| Step | Description | Precursor/Intermediate |

| 1 | Formation of the core scaffold (e.g., benzimidazole) | o-phenylenediamine and ethyl diethoxyacetate |

| 2 | Alkylation with a dipolarophile tether | Propargyl bromide |

| 3 | Functional group manipulation to form the nitrile oxide precursor | Deprotection of acetal (B89532) to aldehyde, followed by reaction with hydroxylamine (B1172632) to form the aldoxime |

| 4 | In situ nitrile oxide generation and cycloaddition | Oxidation of the aldoxime (e.g., with bleach) leading to intramolecular cycloaddition |

Hydroxylamine-Mediated Cyclocondensation Reactions

The reaction of hydroxylamine with various carbonyl compounds is a cornerstone of isoxazole synthesis. This section explores the use of 1,3-dicarbonyl compounds and α,β-unsaturated ketones as precursors, as well as multi-component approaches.

Reaction with 1,3-Diketones and α,β-Unsaturated Ketones (Chalcones) as Precursors

The condensation of hydroxylamine with 1,3-diketones is a classical and widely used method for preparing 3,5-disubstituted isoxazoles. rasayanjournal.co.incore.ac.uknanobioletters.com The reaction typically proceeds by refluxing the 1,3-diketone with hydroxylamine hydrochloride in a suitable solvent like ethanol, often in the presence of a base. rasayanjournal.co.inwpmucdn.com Microwave-assisted synthesis on a solid support like silica (B1680970) gel has been shown to significantly reduce reaction times and improve yields. rasayanjournal.co.in

Chalcones (α,β-unsaturated ketones) are also valuable precursors for isoxazole synthesis. researchgate.netijert.orgnih.gov The reaction involves the cyclocondensation of a chalcone (B49325) with hydroxylamine hydrochloride, often in an alkaline medium, to yield isoxazoline (B3343090) intermediates which then aromatize to the corresponding isoxazole. ijert.orgnih.gov

The reaction conditions can be tailored to favor the formation of specific regioisomers. For instance, the reaction of 1,3-bis(het)arylmonothio-1,3-diketones with hydroxylamine hydrochloride can yield different regioisomers depending on the pH. core.ac.uk Under acidic conditions (pH ~2.2), the reaction favors the formation of isoxazoles where the (het)aryl group attached to the thiocarbonyl group is at the 3-position. core.ac.uk

| Precursor Type | Reagents | Key Conditions | Product |

| 1,3-Diketone | Hydroxylamine hydrochloride, Pyridine | Reflux | 3,5-Disubstituted isoxazole |

| 1,3-Diketone | Hydroxylamine hydrochloride, Silica gel | Microwave irradiation | 3,5-Disubstituted isoxazole |

| Chalcone | Hydroxylamine hydrochloride, KOH | Reflux in ethanol | 3,5-Disubstituted isoxazole |

| Chalcone | Hydroxylamine hydrochloride, Sodium acetate | Reflux in ethanol | Substituted isoxazoline |

Multi-Component Reactions Involving Hydroxylamine Hydrochloride

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules from simple starting materials in a single synthetic operation. Several MCRs have been developed for the synthesis of isoxazole derivatives involving hydroxylamine hydrochloride. researchgate.netufms.brijmpronline.com

One such strategy involves the one-pot reaction of an aldehyde, malononitrile, and hydroxylamine hydrochloride. ijmpronline.com This reaction, often catalyzed by a Lewis acid like titanium dioxide, provides a straightforward route to 5-amino-3-phenylisoxazole-4-carbonitrile derivatives. ijmpronline.com

Another versatile MCR is the three-component condensation of hydroxylamine hydrochloride, a β-oxoester (like ethyl acetoacetate), and an aromatic or heteroaromatic aldehyde. ufms.br This reaction can be effectively mediated by potassium iodide in water, a green solvent, at room temperature, leading to the formation of isoxazol-5(4H)-ones. ufms.br The use of environmentally benign catalysts and solvents is a significant advantage of these modern synthetic protocols. researchgate.netufms.br

Innovative Synthetic Routes for 3-Ethyl-5-phenylisoxazole Scaffolds

Beyond traditional methods, several innovative catalytic systems have been developed for the synthesis of isoxazoles, offering novel pathways and improved efficiencies.

Synthesis from Propargyl Alcohols using Iron and Palladium Catalyzed Systems

Propargyl alcohols are versatile building blocks in organic synthesis. An efficient one-pot synthesis of 3,5-disubstituted isoxazoles from propargylic alcohols has been developed. researchgate.net This strategy involves a p-toluenesulfonic acid (p-TSA) catalyzed N-propargylation of a protected hydroxylamine, followed by a tetrabutylammonium (B224687) fluoride (B91410) (TBAF) mediated detosylative 5-endo-dig cyclization. researchgate.net

Furthermore, sequential iron- and palladium-catalyzed transformations of propargyl alcohols can lead to N-protected propargylhydroxylamines, which subsequently cyclize and couple with aryl iodides to furnish trisubstituted isoxazoles in a multi-step, one-pot reaction. core.ac.uk Palladium-catalyzed carbonylative synthesis of butenolides from propargyl alcohols has also been reported, showcasing the versatility of these precursors in heterocyclic synthesis. rsc.org

Oxidation of Propargylamines followed by CuCl-Mediated Cyclization

A facile and efficient strategy for the synthesis of isoxazoles involves the oxidation of propargylamines to the corresponding oximes, followed by an in situ copper(I) chloride (CuCl)-mediated intramolecular cyclization. nih.govorganic-chemistry.orgacs.orgorganic-chemistry.orgthieme-connect.com This one-pot protocol is advantageous due to its operational simplicity, broad functional group compatibility, and the regiospecific formation of 5-substituted and 3,5-disubstituted isoxazoles in good to excellent yields. organic-chemistry.orgacs.org

The reaction mechanism is believed to involve the formation of both E and Z isomers of the oxime intermediate. While the Z-isomer readily cyclizes, the CuCl catalyst is also thought to facilitate the isomerization of the E-isomer to the Z-isomer, thus ensuring complete conversion to the isoxazole product. organic-chemistry.orgacs.org This method provides a scalable and straightforward route to the isoxazole core. organic-chemistry.orgacs.org

| Starting Material | Key Reagents | Catalyst | Key Transformation |

| Propargylamine | m-CPBA | CuCl | Oxidation to oxime and subsequent intramolecular cyclization |

Reaction of N-Hydroxyl-4-toluenesulfonamide with α,β-Unsaturated Carbonyls

A highly efficient and regioselective one-pot synthesis for 3,5-disubstituted isoxazoles has been developed utilizing the reaction of N-hydroxyl-4-toluenesulfonamide (TsNHOH) with various α,β-unsaturated carbonyl compounds. uclm.es This method is advantageous due to its use of readily available starting materials, mild reaction conditions, and broad substrate scope. uclm.escore.ac.uk

The synthesis of this compound via this route would involve the reaction of N-hydroxyl-4-toluenesulfonamide with 1-phenylpent-1-en-3-one. The proposed reaction mechanism proceeds through a conjugate addition of the hydroxylamine to the enone, followed by the elimination of the tosyl group, cyclization, and subsequent dehydration to yield the final isoxazole product. uclm.es

Optimization studies have shown that the use of potassium carbonate (K₂CO₃) as a base in a methanol-water solvent system provides excellent yields. uclm.es The presence of electron-withdrawing groups on the α,β-unsaturated carbonyl substrate has been found to enhance the reaction yields, while sterically hindered substrates, such as those with ortho-substituents, may exhibit lower reactivity. uclm.es

Table 1: Representative Synthesis of 3,5-Disubstituted Isoxazoles using N-Hydroxyl-4-toluenesulfonamide

| Entry | α,β-Unsaturated Carbonyl | Product | Yield (%) |

| 1 | Chalcone | 3,5-Diphenylisoxazole (B109209) | 92 |

| 2 | Benzylideneacetone | 3-Methyl-5-phenylisoxazole (B94393) | 85 |

| 3 | Cinnamaldehyde | 3-Phenylisoxazole | 88 |

Data is generalized from studies on similar substrates. uclm.es

Synthesis from 1,3-Bis(het)arylmonothio-1,3-diketones

An efficient method for the regioselective synthesis of 3,5-bis(het)arylisoxazoles involves the reaction of 1,3-bis(het)arylmonothio-1,3-diketones with sodium azide (B81097) (NaN₃). oiccpress.com This reaction is notably catalyzed by 2-iodoxybenzoic acid (IBX) and proceeds at room temperature, affording high yields of the desired isoxazole products. oiccpress.com The methodology is applicable to a wide array of substrates, including those necessary for the synthesis of key subunits in β-lactamase-resistant antibiotics. oiccpress.com

For the specific synthesis of this compound, the required precursor would be 1-phenyl-3-ethyl-1,3-dithio-diketone. The proposed mechanism for this transformation involves the nucleophilic attack of the thiocarbonyl group on the IBX catalyst, followed by a conjugate addition-elimination with sodium azide to form a β-azidoenone intermediate. oiccpress.com This intermediate then undergoes intramolecular electrocyclization with the extrusion of nitrogen gas to form the stable isoxazole ring. oiccpress.com

A key advantage of this method is its mild reaction conditions and high functional group tolerance. The reaction has also been extended to the synthesis of 5-styryl/arylbutadienyl-3-(het)arylisoxazoles by reacting the corresponding 1-(het)aryl-1-(methylthio)-4-(het)arylidene-but-1-en-3-ones with sodium azide at elevated temperatures. oiccpress.com

Green Chemistry Methodologies in Isoxazole Synthesis

The principles of green chemistry, which encourage the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, have been increasingly applied to the synthesis of isoxazoles. oiccpress.comrsc.orgnih.govresearchgate.netindianchemicalsociety.comresearchgate.net These methodologies focus on aspects such as the use of alternative energy sources, solvent-free conditions, sustainable catalysts, and maximizing atom economy.

Microwave-Assisted Synthesis Enhancements

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and enhanced selectivity. uclm.esnih.govmdpi.comacs.org The application of microwave-assisted synthesis to the formation of isoxazole rings, particularly through 1,3-dipolar cycloaddition reactions, has been well-documented. nih.govmdpi.com

This technique has been successfully employed in the metal-free synthesis of phenylisoxazole derivatives. mdpi.com In a typical procedure, an in-situ generated nitrile oxide reacts with an alkyne in a suitable solvent under microwave irradiation to afford the desired 3,5-disubstituted isoxazole. nih.gov The efficiency of this method allows for the rapid generation of libraries of isoxazole compounds for biological screening. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of 3,5-Disubstituted Isoxazoles

| Entry | Reaction Conditions | Time | Yield (%) |

| 1 | Conventional Heating (Reflux) | 12 h | 70-80 |

| 2 | Microwave Irradiation (150 °C, 350W) | 5-10 min | 85-95 |

Data represents generalized findings from comparative studies. mdpi.comacs.org

Solvent-Free Reaction Protocols

The development of solvent-free reaction conditions is a cornerstone of green chemistry, as it minimizes the environmental impact associated with solvent use, recovery, and disposal. For isoxazole synthesis, mechanochemistry, specifically ball-milling, has proven to be a highly effective solvent-free technique. nih.govrsc.orgnih.govsciencescholar.us

A scalable, solvent-free synthesis of 3,5-isoxazoles has been achieved through the 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides under ball-milling conditions. nih.govrsc.orgnih.gov This method can be performed with or without a catalyst, although the use of a recyclable Cu/Al₂O₃ nanocomposite catalyst has been shown to improve yields and regioselectivity. nih.govnih.gov The protocol is reproducible on a gram scale and significantly reduces reaction times and energy consumption compared to solution-based methods. nih.govnih.gov

Utilization of Sustainable Catalysts (e.g., Agro-Waste Catalysts)

The use of sustainable and renewable catalysts is a key aspect of green chemistry. In the context of isoxazole synthesis, there has been a growing interest in employing catalysts derived from agro-waste. nih.govresearchgate.netindianchemicalsociety.comresearchgate.net These catalysts are often inexpensive, biodegradable, and can be highly efficient.

One notable example is the use of Water Extract of Orange Fruit Peel Ash (WEOFPA) as a catalyst for the condensation reaction of hydroxylamine hydrochloride and ethyl acetoacetate (B1235776) with various aldehydes to produce isoxazole derivatives. nih.gov This method proceeds under solvent-free conditions and offers several advantages, including being environmentally benign, cost-effective, and providing high yields of the desired products. nih.gov The basic nature of the WEOFPA, attributed to the presence of metal oxides like K₂O and CaO, is believed to catalyze the reaction. nih.gov While not yet applied to the direct synthesis of this compound, this approach demonstrates the potential of using readily available biomass for developing greener catalytic systems for isoxazole synthesis. nih.govresearchgate.netresearchgate.net

Atom Economy and Eco-Friendly Approaches

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. Syntheses with high atom economy are inherently more sustainable as they generate less waste.

Several strategies for the synthesis of isoxazoles have been developed with a focus on maximizing atom economy. rsc.orgacs.orgmdpi.comscispace.comnih.gov These include:

Intramolecular Rearrangements: The isomerization of 5-(2H-azirin-2-yl)oxazoles to 4H-pyrrolo[2,3-d]oxazoles is an example of a 100% atom-economic reaction where all atoms of the starting material are incorporated into the product. mdpi.com

Cycloaddition Reactions: [3+2] cycloaddition reactions, such as the reaction between ynamides and isoxazoles catalyzed by gold, are highly atom-economic methods for constructing polysubstituted pyrroles, demonstrating the utility of isoxazoles as building blocks in atom-efficient processes. scispace.comnih.gov

Iodocyclization: The TBHP-induced iodocyclization of unsaturated ketoximes to form iodinated isoxazolines in water is another example of an atom-economic synthesis that also utilizes a green solvent and mild reaction conditions. acs.org

These approaches, by minimizing the formation of byproducts, not only reduce waste but also simplify purification processes, leading to more cost-effective and environmentally friendly manufacturing of isoxazole-containing compounds. rsc.org

High-Throughput Synthesis and Combinatorial Approaches for Isoxazole Libraries

The generation of large, chemically diverse collections of molecules, known as libraries, is a cornerstone of modern drug discovery and materials science. High-throughput synthesis (HTS) and combinatorial chemistry are powerful strategies that enable the rapid preparation of numerous compounds in parallel. acs.orgmdpi.commdpi.comresearchgate.net These methodologies have been successfully applied to the isoxazole scaffold to create extensive libraries for biological screening and the discovery of new lead compounds. mdpi.com The primary approaches involve either solid-phase organic synthesis (SPOS) or solution-phase parallel synthesis, often enhanced by automation and advanced reaction technologies.

Solid-Phase Organic Synthesis (SPOS)

Solid-phase synthesis is a widely used technique in combinatorial chemistry due to its significant advantages, such as the simplification of reaction workup and purification. acs.orgmdpi.com In SPOS, a starting material is chemically anchored to an insoluble polymer support (resin). Reagents are then added in solution, and after the reaction is complete, excess reagents and byproducts are easily removed by simple filtration and washing. acs.org This process allows for the use of a large excess of reagents to drive reactions to completion.

A common strategy for building isoxazole libraries on a solid support involves the 1,3-dipolar cycloaddition of nitrile oxides with resin-bound alkynes or alkenes. acs.orgresearchgate.net For instance, a polymer-bound acrylic acid can serve as the starting point for the synthesis of an isoxazoline library. The cycloaddition of nitrile oxides, generated in situ from primary nitroalkanes, to the polymer-supported alkene yields the desired isoxazoline, which is then cleaved from the resin. acs.org

In a notable example, a comprehensive combinatorial library was constructed using a split-and-mix approach to generate thousands of unique compounds. mdpi.com This method involved four sequential reaction steps on a solid support:

Loading the support with an acetyl-bearing moiety.

Performing a Claisen condensation.

Executing an α-alkylation.

Cyclizing the resulting β-diketone with hydroxylamine to form the isoxazole ring. mdpi.com

This strategy was employed to create a sublibrary of 140 isoxazole compounds by reacting the resin-bound intermediates with hydroxylamine. mdpi.com The general scheme allows for extensive diversity by varying the components at each step.

Table 1: Example of Solid-Phase Combinatorial Synthesis for Isoxazole Libraries mdpi.com

| Step | Reaction | Reagents & Conditions | Purpose |

|---|---|---|---|

| 1 | Loading | Acetyl carboxylic acids, Solid Support (e.g., Rink Amide resin) | Anchors the initial building block to the resin. |

| 2 | Condensation | Carboxylic esters | Introduces the R² diversity element. |

| 3 | Alkylation | Alkylating agents | Introduces the R³ diversity element. |

| 4 | Cyclization | Hydroxylamine (for isoxazoles) or Hydrazines (for pyrazoles) | Forms the heterocyclic ring. |

| 5 | Cleavage | Acid (e.g., TFA in CH₂Cl₂) | Releases the final product from the solid support. |

This interactive table outlines a validated solid-phase synthesis scheme suitable for generating diverse isoxazole libraries.

Solution-Phase High-Throughput Synthesis

While SPOS simplifies purification, solution-phase synthesis offers greater flexibility in reaction conditions and is not limited by factors such as resin swelling or reaction kinetics on a solid support. acs.org The primary challenge in solution-phase library synthesis is the purification of the final products, which is often addressed using automated parallel purification techniques like high-performance liquid chromatography (HPLC). acs.org

Table 2: High-Throughput Synthesis of a 160-Member Isoxazoline Library acs.org

| Step | Reaction Type | Reactants | Outcome |

|---|---|---|---|

| 1 | Claisen-type Condensation | 20 different benzaldehydes + 8 methyl arylacetates | Formation of chalcone intermediates. |

| 2 | Michael Addition | Addition of nitromethane | Formation of a nitro-adduct. |

| 3 | Cyclization | Dehydration and ring closure | Generation of the 3,5-diaryl-isoxazoline-5-carboxylate core. |

This interactive table summarizes the one-pot, three-step sequence used to rapidly synthesize a large library of isoxazoline derivatives.

Another effective solution-phase strategy focuses on generating 3,4,5-trisubstituted isoxazoles. This approach begins with the synthesis of 3,5-disubstituted-4-iodoisoxazoles via the electrophilic iodocyclization of 2-alkyn-1-one O-methyl oximes. nih.gov This 4-iodoisoxazole (B1321973) intermediate is a versatile scaffold for introducing diversity at the C4 position through various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This method was successfully adapted for parallel synthesis, leading to the creation of a 51-member library of diverse 3,4,5-trisubstituted isoxazoles with an average yield of 49% and an average purity of 96% after HPLC purification. nih.gov

Table 3: Research Findings on Palladium-Catalyzed Isoxazole Library Synthesis nih.gov

| Cross-Coupling Reaction | Coupling Partner Sublibrary | Number of Examples | Result |

|---|---|---|---|

| Suzuki-Miyaura | Boronic Acids | 21 | Introduction of various aryl and heteroaryl groups at C4. |

| Sonogashira | Terminal Acetylenes | 10 | Introduction of alkynyl groups at C4. |

| Heck | Styrenes | 10 | Introduction of vinyl groups at C4. |

| Buchwald-Hartwig | Amines | 10 | Introduction of amino groups at C4. |

This interactive table details the diversification of a 4-iodoisoxazole scaffold using various palladium-catalyzed reactions to build a trisubstituted isoxazole library.

These high-throughput and combinatorial methods are directly applicable to the synthesis of libraries based on the This compound core. By selecting 1-phenyl-1-butyne (B1346892) as the alkyne component and an appropriate nitrile oxide precursor, or by using 1-phenylpentane-1,3-dione (B1605474) and hydroxylamine in a cyclization reaction, these established library synthesis protocols can be employed to rapidly generate a multitude of derivatives with diverse substitutions on the phenyl ring or modifications to the ethyl group.

Mechanistic Investigations and Reactivity Profiles of 3 Ethyl 5 Phenylisoxazole

Fundamental Reactivity of the Isoxazole (B147169) Ring System

Stability of the Isoxazole Heterocycle and the N-O Bond Lability

The isoxazole ring is considered an aromatic system, which contributes to its relative stability. benthamdirect.comchemicalbook.com This stability allows for the manipulation of substituents on the ring without cleaving the heterocycle. researchgate.netbenthamdirect.com However, a key feature of the isoxazole ring is the inherent weakness of the nitrogen-oxygen (N-O) bond. researchgate.netbenthamdirect.comnih.gov This bond is susceptible to cleavage under various conditions, particularly reduction or treatment with a base. researchgate.netbenthamdirect.com The lability of the N-O bond is a crucial aspect of isoxazole chemistry, as it allows for the ring to be opened, revealing a difunctionalized acyclic compound. benthamdirect.comresearchgate.net This "masked" functionality makes isoxazoles valuable synthetic intermediates. researchgate.netbenthamdirect.com

Several factors can influence the stability and reactivity of the isoxazole ring, including the nature and position of substituents. clockss.orgrsc.org For instance, 3,5-disubstituted isoxazoles are noted to be quite stable towards oxidizing agents, acids, and bases. clockss.org Computational studies have also been employed to understand the factors affecting the stability of isoxazole radical isomers, highlighting the roles of aromaticity and ring strain. rsc.org The photochemistry of isoxazoles also underscores the labile nature of the N-O bond, as UV irradiation can induce ring-opening and rearrangement to form an oxazole (B20620) via an azirine intermediate. rsc.orgwikipedia.org

Ring-Opening Reactions and Formation of Difunctionalized Compounds

The cleavage of the N-O bond in the isoxazole ring is a synthetically powerful transformation that provides access to a variety of difunctionalized compounds. researchgate.netbenthamdirect.com These reactions typically proceed under reductive or basic conditions. researchgate.netbenthamdirect.com

One of the most common applications of isoxazole ring-opening is the generation of 1,3-dicarbonyl compounds. benthamdirect.combenthamdirect.com This transformation is often achieved through catalytic hydrogenation, which cleaves the N-O bond. clockss.orgtaylorfrancis.com The resulting intermediate can then be hydrolyzed to yield the corresponding 1,3-diketone or β-ketoester. beilstein-journals.orggoogle.com This strategy allows isoxazoles to serve as synthetic equivalents of 1,3-dicarbonyl moieties. taylorfrancis.com

Table 1: Ring-Opening of Isoxazoles to 1,3-Dicarbonyls

| Isoxazole Derivative | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| General Isoxazole | Catalytic Hydrogenolysis | 1,3-Dicarbonyl Compound | taylorfrancis.com |

This table is for illustrative purposes and does not represent an exhaustive list.

The reductive cleavage of isoxazoles can also lead to the formation of enaminoketones (β-amino enones). benthamdirect.comclockss.org This is typically achieved through catalytic hydrogenation or by alkylation to form an N-alkylisoxazolium salt, followed by ring opening with a base like sodium alkoxide. clockss.org Enaminoketones are versatile intermediates in their own right and can be used to synthesize a variety of other heterocyclic compounds. niscpr.res.incdnsciencepub.com Furthermore, Z-β-siloxyacrylonitriles, derived from the base-induced ring cleavage of isoxazole precursors, can be reacted with organolithium compounds to produce β-enaminoketones in high yields. tandfonline.comtandfonline.com

Table 2: Synthesis of Enaminoketones from Isoxazoles

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Isoxazole | Catalytic Hydrogenation | β-Amino Enone | clockss.org |

| Isoxazolium Salt | Sodium Alkoxide | β-Amino Enone | clockss.org |

| Z-β-Siloxyacrylonitrile | Organolithium Compound | β-Enaminoketone | tandfonline.comtandfonline.com |

This table is for illustrative purposes and does not represent an exhaustive list.

Isoxazole derivatives are also valuable precursors for the synthesis of β-hydroxy nitriles and β-hydroxy ketones. benthamdirect.combenthamdirect.com The reduction of Δ²-isoxazolines, which can be considered partially reduced isoxazoles, is a common method for preparing β-hydroxy ketones. thieme-connect.comnih.govthieme-connect.de Various reducing agents have been employed for this transformation, including aluminum/copper(II) chloride and iron/ammonium chloride. thieme-connect.comnih.govthieme-connect.de

Similarly, β-hydroxy nitriles can be obtained from isoxazoline (B3343090) precursors. tandfonline.comnih.gov For instance, 3-bromo-2-isoxazolines can be converted to β-hydroxy nitriles by treatment with alkanethiolates under mild conditions. tandfonline.com Base-catalyzed isomerization of 2-isoxazolines also provides a route to β-hydroxynitriles, often with high enantiomeric purity. nih.govacs.org Biocatalytic methods using aldoxime dehydratase have also been developed for the asymmetric ring-opening of dihydroisoxazoles to yield chiral β-hydroxy nitriles. rsc.org

Table 3: Synthesis of β-Hydroxy Nitriles and Ketones from Isoxazole Derivatives

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Nonconjugated Δ²-Isoxazoline | Al/CuCl₂ | β-Hydroxy Ketone | thieme-connect.comthieme-connect.de |

| Δ²-Isoxazoline | Fe/NH₄Cl | β-Hydroxy Ketone | nih.gov |

| 3-Bromo-2-isoxazoline | Alkanethiolates | β-Hydroxy Nitrile | tandfonline.com |

| 2-Isoxazoline | Base (e.g., DBU) | β-Hydroxy Nitrile | nih.govacs.org |

This table is for illustrative purposes and does not represent an exhaustive list.

Electrophilic and Nucleophilic Reactivity of the Isoxazole Core

The isoxazole ring can undergo both electrophilic and nucleophilic substitution reactions, although its reactivity is influenced by the presence of the two heteroatoms. chemicalbook.com The nitrogen atom, being pyridine-like, is electron-withdrawing, while the oxygen atom is electron-donating. chemicalbook.com

Electrophilic substitution, such as nitration and halogenation, typically occurs at the C4 position. clockss.orgreddit.com However, isoxazoles are generally less reactive towards electrophilic aromatic substitution than other five-membered heterocycles due to their lower nucleophilicity. nanobioletters.com The presence of activating groups can facilitate these reactions. taylorfrancis.com The electrophilic cyclization of 2-alkyn-1-one O-methyl oximes is a powerful method for synthesizing highly substituted isoxazoles. nih.gov Ring-opening fluorination of isoxazoles using an electrophilic fluorinating agent like Selectfluor has also been developed. nih.govorganic-chemistry.org

Nucleophilic substitution reactions on the isoxazole ring are also possible, particularly when the ring is activated by electron-withdrawing groups. For example, 5-nitroisoxazoles can undergo aromatic nucleophilic substitution (SNAr) of the nitro group with various nucleophiles. rsc.org The inherent reactivity of the isoxazole ring can also be harnessed in reactions with nucleophiles following activation, for instance, through the formation of isoxazolium salts. chemicalbook.com

Nucleophilic Substitution Pathways

The isoxazole ring, being an electron-rich heterocyclic system, is generally resistant to direct nucleophilic attack unless activated by strongly electron-withdrawing groups. However, nucleophilic substitution reactions can occur on substituents attached to the ring. For 3-ethyl-5-phenylisoxazole, nucleophilic attack is more likely to be directed at the side-chain rather than the ring itself. For instance, functionalization of the ethyl group, such as halogenation at the benzylic-like position, would create an electrophilic center susceptible to substitution by various nucleophiles.

Electrophilic Addition Reactions

The isoxazole ring exhibits aromatic character, and as such, it preferentially undergoes substitution reactions rather than addition reactions. The inherent stability of the aromatic system means that electrophilic addition, which would disrupt this aromaticity, is energetically unfavorable under normal conditions.

Reactions involving this compound are therefore dominated by substitution on the phenyl ring or the ethyl side-chain, or by ring-opening and rearrangement pathways, particularly under photochemical conditions. While electrophilic cyclization is a common method to synthesize isoxazole rings, the reverse reaction, electrophilic addition to a pre-formed isoxazole, is not a typical reactivity profile. acs.org

Electrophilic Aromatic Substitution on the Phenyl Moiety

The phenyl group at the C5 position of this compound can undergo electrophilic aromatic substitution (SEAr). The isoxazole ring itself acts as a substituent on the phenyl ring, influencing both the rate and regioselectivity of the reaction. Heterocyclic rings, like isoxazole, are generally considered electron-withdrawing groups (EWGs). wikipedia.orgorganicchemistrytutor.com

This electron-withdrawing nature deactivates the phenyl ring towards electrophilic attack compared to unsubstituted benzene, meaning reactions require harsher conditions. ulethbridge.camasterorganicchemistry.com According to the principles of substituent effects, deactivating groups direct incoming electrophiles to the meta position. organicchemistrytutor.comulethbridge.cayoutube.com This is because the resonance structures of the Wheland intermediate (the arenium ion) for ortho and para attack place a destabilizing positive charge adjacent to the already electron-poor isoxazole substituent. organicchemistrytutor.com In contrast, the meta intermediate avoids this unfavorable arrangement, making it the kinetically preferred pathway.

Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation on this compound are predicted to yield predominantly the 3-ethyl-5-(3'-substituted-phenyl)isoxazole product.

Table 1: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Electrophile (E+) | Predicted Major Product |

| Nitration | NO₂⁺ | 3-Ethyl-5-(3-nitrophenyl)isoxazole |

| Bromination | Br⁺ | 3-Ethyl-5-(3-bromophenyl)isoxazole |

| Acylation | RCO⁺ | 3-Ethyl-5-(3-acylphenyl)isoxazole |

Intramolecular SEAr Reactions

While the isoxazole ring is generally considered electron-deficient and thus not highly nucleophilic, intramolecular electrophilic aromatic substitution (SEAr) reactions involving the isoxazole ring have been achieved under specific conditions. Research has demonstrated that with the appropriate substitution pattern and catalysis, the isoxazole ring can act as the nucleophile in cyclization reactions. acs.orgacs.org

Specifically, gold(I)-catalyzed intramolecular SEAr reactions have been developed for isoxazoles bearing an alkyne-containing side chain. acs.orgacs.org For this reaction to proceed, the nucleophilicity of the isoxazole ring must be enhanced, typically by the presence of an electron-donating group at the C4 position. acs.orgacs.org The cationic gold(I) catalyst activates the alkyne, making it susceptible to attack by the C5 position of the activated isoxazole ring, leading to the formation of fused heterocyclic systems like isoxazolopyridines and isoxazolopyrans. acs.orgacs.org

Although this reactivity has not been specifically documented for this compound, it demonstrates a potential pathway for functionalization if the molecule were appropriately modified, for example, by introducing an electron-donating group at C4 and a suitable electrophilic partner on a side chain.

Photochemical Transformations and Rearrangements

Isoxazoles are a well-studied class of heterocyclic compounds known for their rich and diverse photochemical reactivity. Upon absorption of UV radiation, 3,5-disubstituted isoxazoles, including this compound, can undergo a variety of transformations. rsc.orgsci-hub.se The most prominent of these is the photoisomerization to the corresponding oxazole isomer. researchgate.netsci-hub.se

Studies on 3,5-diarylisoxazoles and other substituted isoxazoles have shown that irradiation often leads to a transposition of the ring atoms. ucd.ie In some cases, photo-induced solvent attack can also occur, leading to open-chain products, as observed with 3-methyl-5-phenylisoxazole (B94393) in methanol. rsc.org The specific outcome of the photolysis can be dependent on factors such as the substitution pattern on the isoxazole ring, the solvent, and the wavelength of the light used. researchgate.net

Photoisomerization to Oxazoles: Mechanistic Studies and Synthetic Utility

The photochemical conversion of isoxazoles to oxazoles is a synthetically useful, atom-efficient transposition reaction. ucd.ie For a 3,5-disubstituted isoxazole like this compound, UV irradiation (typically 200–330 nm) would be expected to yield 2-ethyl-5-phenyloxazole. sci-hub.se This process allows for the direct conversion of one heterocyclic system into another, providing an alternative to synthesizing oxazoles from acyclic precursors. ucd.ie

Recent advancements have seen this transformation adapted to continuous flow processes, which can overcome some limitations of traditional batch photochemistry, such as long reaction times and the formation of degradation byproducts. ucd.ie

Table 2: Photochemical Isomerization of Isoxazoles to Oxazoles

| Starting Isoxazole | Product Oxazole | Conditions | Reference |

| 3,5-Diphenylisoxazole (B109209) | 2,5-Diphenyloxazole | hν, Et₂O | thieme-connect.de |

| 3-Methyl-5-phenylisoxazole | 2-Methyl-5-phenyloxazole | hν, Methanol | ulethbridge.ca |

| Ethyl isoxazole-3-carboxylate | Ethyl oxazole-2-carboxylate | hν (yield 8%) | thieme-connect.de |

The mechanism for the photoisomerization of isoxazoles to oxazoles has been the subject of extensive study. The widely accepted pathway involves the initial homolytic cleavage of the weak N-O bond of the isoxazole ring upon UV irradiation. sci-hub.seucd.ie This cleavage generates a diradical species which rapidly collapses to form a key intermediate: a 2-acyl-2H-azirine. sci-hub.seucd.ie

This transient acyl azirine is often not isolated but undergoes further photochemical or thermal rearrangement. The azirine can ring-open in two ways. Cleavage of the C-C bond can lead back to the starting isoxazole or to other products like ketenimines. sci-hub.se However, cleavage of the C-N bond of the azirine ring, followed by recyclization of the resulting intermediate, leads to the formation of the more stable oxazole product. sci-hub.seucd.ie Spectroscopic studies using low-temperature matrix isolation have provided evidence for the existence of both azirine and subsequent nitrile ylide intermediates, confirming their mechanistic relevance in the pathway from isoxazole to oxazole. sci-hub.se Theoretical studies have further supported the feasibility of this ring-contraction-ring-expansion pathway proceeding through the acyl azirine intermediate.

Continuous Flow Photochemistry for Scalability

Continuous flow photochemistry has emerged as a powerful technique for overcoming the limitations of traditional batch processes, offering improved safety, reproducibility, and scalability. researchgate.netresearchgate.net The application of continuous flow technology to the photochemical reactions of isoxazoles allows for uniform irradiation of the reaction mixture, precise control over residence time, and efficient temperature management. researchgate.netucd.ie This methodology is particularly advantageous for photochemical transformations that are difficult to scale up in batch reactors due to issues like reduced yields and the need for large reactor volumes at low concentrations. researchgate.net

For instance, a continuous flow process has been successfully developed for the photochemical conversion of isoxazoles into their corresponding oxazoles. ucd.ie This method utilizes a Vapourtec UV-150 flow reactor system, which consists of a temperature-controlled flow coil and a medium-pressure mercury lamp, demonstrating the practicality and efficiency of this approach for synthesizing diverse oxazole products. ucd.ie The scalability of such photochemical reactions in continuous flow has been highlighted as a key achievement, enabling the production of valuable target compounds in a reproducible and automatable manner. researchgate.netresearchgate.net The use of energy-efficient LED lamps in combination with innovative reactor designs further enhances the practicality and productivity of modern photochemical flow reactors. researchgate.net

Key advantages of continuous flow photochemistry include:

Reduced reaction times nih.gov

Higher selectivities nih.gov

Straightforward scalability nih.gov

Safe handling of hazardous intermediates nih.gov

Formation and Reactivity of Ketenimines from Isoxazoles

The photochemical rearrangement of trisubstituted isoxazoles can lead to the formation of highly reactive ketenimines. nih.gov These electrophilic species are valuable building blocks in organic synthesis, but their effective preparation has been a synthetic challenge. A continuous photochemical process has been reported that generates ketenimines from isoxazoles, providing a straightforward route to these previously only spectroscopically observed intermediates. nih.gov This process involves the irradiation of the isoxazole with UV light, leading to the homolysis of the O–N bond and the formation of an acyl azirine intermediate, which then rearranges to the ketenimine. nih.gov

The reactivity of these photochemically generated ketenimines is demonstrated by their conversion into other heterocyclic scaffolds. For example, crude ketenimine products can be directly derivatized by reacting them with nucleophiles like hydrazine (B178648) hydrate (B1144303) or phenyl hydrazine to form medicinally relevant pyrazoles. nih.gov This highlights the synthetic utility of this methodology for heterocyclic transposition reactions. nih.gov

Isoxazole-Azirine and Isoxazole-Oxazole Isomerizations

The photoisomerization of isoxazoles is a well-studied process that often proceeds through a 2H-azirine intermediate. nih.govresearchgate.net Upon UV irradiation, the isoxazole ring can undergo cleavage of the weak N-O bond to form a vinylnitrene, which can then cyclize to the corresponding 2H-azirine. researchgate.net This azirine intermediate is often transient but can sometimes be isolated, particularly with appropriate substitution patterns. researchgate.net

The 2H-azirine can then undergo further rearrangement to form an oxazole. researchgate.netresearchgate.net This isomerization can be influenced by the reaction conditions. For instance, Fe(II)-catalyzed isomerization of certain 4-acyl-5-methoxyisoxazoles under milder conditions allows for the preparation of the transient 2-acyl-2-(methoxycarbonyl)-2H-azirines. researchgate.net These azirines can then be selectively converted to either isoxazoles under catalytic conditions or to oxazoles via noncatalytic thermolysis. researchgate.net The mechanism of these transformations is complex and can involve the formation of nitrile ylide intermediates from the azirine. nih.govresearchgate.net

It has been shown that broadband irradiation of 3,5-diphenylisoxazole in an argon matrix leads to the formation of the corresponding azirine. researchgate.net Further irradiation results in the formation of a nitrile ylide, suggesting a sequential process. researchgate.net

Light-Activated Ring Opening Processes

The photochemistry of isoxazoles is characterized by light-activated ring-opening reactions. Upon absorption of UV light, the isoxazole ring can cleave, leading to various reactive intermediates and final products. researchgate.netresearchgate.net The primary photochemical event is typically the homolysis of the N-O bond. nih.gov

For example, the photolysis of 5-phenylisoxazole (B86612) can lead to a regioselective phototransposition to 5-phenyloxazole, alongside other ring-cleavage products. researchgate.net Irradiation of 5-azido-3-phenylisoxazole in a cryogenic argon matrix with 254 nm UV light results in the formation of a nitrosoalkene, demonstrating a specific ring-opening pathway. mdpi.com The nature of the substituents on the isoxazole ring and the reaction conditions, such as the solvent and wavelength of light, can significantly influence the outcome of these ring-opening processes. researchgate.net

Photoclick Chemistry and Photo-Crosslinking Applications

The unique photochemical reactivity of isoxazole derivatives lends itself to applications in photoclick chemistry and photo-crosslinking. While the term "photoclick chemistry" is more commonly associated with tetrazoles, the underlying principles of using light to trigger highly efficient and specific reactions can be extended to other photoactive heterocycles. nih.gov The light-induced formation of reactive intermediates from isoxazoles, such as nitrile ylides, allows for their participation in cycloaddition reactions, a hallmark of click chemistry. researchgate.netnih.gov

Photo-crosslinking reagents are invaluable tools for studying molecular interactions, particularly protein-protein and protein-nucleic acid interactions. thermofisher.com Aryl azides are a common class of photoreactive groups used in these reagents, which upon UV irradiation, form highly reactive nitrenes capable of forming covalent bonds with nearby molecules. thermofisher.com While not directly involving this compound, the photochemical principles are relevant. The development of visible-light-activated cross-linkers is an active area of research, aiming to provide milder conditions for cross-linking studies in biological systems. biorxiv.org The photoisomerization of isoxazoles to azirines, which can then participate in cycloaddition reactions, presents a potential avenue for developing novel photo-crosslinking strategies. nih.gov

Electrochemical Behavior and Redox Processes of Isoxazole Derivatives

The electrochemical properties of isoxazole derivatives are of significant interest for applications in areas such as electro-organic synthesis and the development of redox-active materials. The isoxazole ring can participate in redox processes, and its electrochemical behavior can be tuned by the nature and position of substituents.

The electrochemical synthesis of isoxazolines and isoxazoles has been achieved through methods like halide-mediated electrochemical oxidation. acs.org These methods often involve the in-situ generation of a nitrile oxide intermediate from an oxime, which then undergoes a 1,3-dipolar cycloaddition with an alkene or alkyne. acs.org A biphasic electrosynthesis method has been developed for isoxazole-3-carboxylates, which offers a more sustainable approach by avoiding hazardous oxidizing agents and minimizing waste. acs.org

The study of various redox probes on modified electrodes is crucial for understanding electron transfer processes at the electrode-electrolyte interface. conicet.gov.ar While direct electrochemical studies on this compound are not extensively detailed in the provided context, the general principles of cyclic voltammetry and other electrochemical techniques would be applicable to investigate its redox behavior. conicet.gov.arfrontiersin.org Such studies would involve determining its oxidation and reduction potentials and the reversibility of the redox processes.

Functional Group Interconversions and Derivatization at Peripheral Positions

The this compound scaffold allows for a variety of functional group interconversions and derivatizations at its peripheral positions, enabling the synthesis of a diverse range of analogues. The ethyl group at the 3-position and the phenyl group at the 5-position, as well as any substituents on the phenyl ring, can be chemically modified.

For example, a carboxylic acid group can be introduced at the 4-position of the isoxazole ring, as in this compound-4-carboxylic acid. bldpharm.com This carboxylic acid can then serve as a handle for further modifications, such as esterification or amidation. The synthesis of ethyl 5-methyl-3-phenylisoxazole-4-carboxylate demonstrates the feasibility of introducing an ester group. epa.govresearchgate.net

Furthermore, the phenyl ring can undergo typical electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. The ethyl group could potentially be functionalized, for instance, through radical halogenation, although this is not explicitly detailed in the provided information. The ability to perform these functional group interconversions is crucial for structure-activity relationship studies, as demonstrated in the development of EPAC antagonists where modifications at the 5-position of the isoxazole ring and on the phenyl ring were explored. nih.gov

Common functional group interconversions that could be applied to derivatives of this compound include:

Reduction of esters to alcohols

Oxidation of alcohols to carbonyl compounds

Conversion of hydroxyl groups to halides vanderbilt.edu

Displacement of halides with other nucleophiles vanderbilt.edu

Acylation and Alkylation Reactions

The functionalization of 3,5-disubstituted isoxazoles, such as this compound, at the C4 position is a key strategy for creating more complex derivatives. This is often achieved through the formation of a 4-lithio intermediate, which can then react with various electrophiles.

Alkylation at the C4 position can be accomplished by treating the isoxazole with a strong base like n-butyllithium to generate the 4-lithio derivative. This potent nucleophile readily reacts with alkylating agents, such as methyl iodide, to install an alkyl group at the C4 position. While specific examples detailing the acylation of this compound via this method are not prevalent, the 4-lithio intermediate is expected to react with standard acylating agents like acyl chlorides or anhydrides to yield 4-acylisoxazoles. researchgate.net

Furthermore, alkylation is not limited to the isoxazole ring. Derivatives can be synthesized where alkylation occurs on other parts of the molecule, such as on amide derivatives of a related isoxazole carboxylic acid. researchgate.net For instance, the nitrogen of an amide can be deprotonated with sodium hydride and subsequently treated with an alkyl halide. researchgate.net

Bromination and Iodination of the Isoxazole Ring

The isoxazole ring of this compound undergoes electrophilic halogenation preferentially at the C4 position. This reactivity is a well-established method for introducing a handle for further functionalization, particularly for cross-coupling reactions.

A convenient and widely used method for the halogenation of 3,5-disubstituted isoxazoles involves the use of N-halosuccinimides. For example, 4-bromo-3-methyl-5-phenylisoxazole (B1315182) can be synthesized by reacting 3-methyl-5-phenylisoxazole with N-bromosuccinimide (NBS) in glacial acetic acid. Similarly, iodination can be achieved using N-iodosuccinimide (NIS). Another effective reagent for iodination is iodine monochloride (ICl), which reacts with 2-alkyn-1-one O-methyl oximes to produce 4-iodoisoxazoles under mild conditions. organic-chemistry.orgresearchgate.net This C4-iodinated product is a versatile intermediate for further synthetic transformations. organic-chemistry.org

An alternative route to 4-iodoisoxazoles is through the 4-lithio intermediate, which reacts with molecular iodine to afford the corresponding 4-iodo compound.

Table 1: Conditions for Halogenation of the Isoxazole Ring

| Reaction | Reagent(s) | Solvent/Conditions | Position |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | Glacial Acetic Acid, 100 °C | C4 |

| Iodination | N-Iodosuccinimide (NIS) | Acetic Acid | C4 |

| Iodination | Iodine Monochloride (ICl) | Various | C4 |

| Iodination | 1. n-Butyllithium 2. Iodine (I₂) | Anhydrous THF, -78 °C | C4 |

Arylation Reactions

Arylation of this compound, primarily at the C4 position, can be achieved through modern cross-coupling techniques. These methods typically rely on the C4-halogenated intermediates described previously.

One of the most powerful methods is the Suzuki-Miyaura cross-coupling reaction. rsc.org A 4-iodo or 4-bromo-3-ethyl-5-phenylisoxazole can be coupled with a variety of aryl boronic acids in the presence of a palladium catalyst to form a new carbon-carbon bond, yielding a 4-aryl-3-ethyl-5-phenylisoxazole. organic-chemistry.orgrsc.org Similarly, the Sonogashira coupling reaction allows for the introduction of alkynyl groups at the C4 position by coupling the 4-iodoisoxazole (B1321973) with a terminal alkyne, again using a palladium catalyst. organic-chemistry.orgrsc.org

Direct C-H arylation offers an alternative, more atom-economical route that avoids the pre-functionalization step of halogenation. researchgate.netresearchgate.net Palladium-catalyzed methods have been developed for the direct C-H arylation of isoxazoles with aryl chlorides, providing a direct pathway to 3,4,5-trisubstituted isoxazoles. researchgate.netresearchgate.net

Table 2: Arylation and Alkynylation Methodologies

| Reaction Type | Isoxazole Substrate | Coupling Partner | Catalyst System (Example) |

|---|---|---|---|

| Suzuki-Miyaura Coupling | 4-Iodo/Bromo-isoxazole | Aryl Boronic Acid | Palladium Catalyst |

| Sonogashira Coupling | 4-Iodo-isoxazole | Terminal Alkyne | Pd(acac)₂, PPh₃, CuI, Et₂NH |

| Direct C-H Arylation | 3,5-Disubstituted Isoxazole | Aryl Chloride | Palladium Catalyst |

Functionalization of the Ethyl Group at Position 3

The ethyl group at the C3 position is generally less reactive than the C4 position of the isoxazole ring. However, it can be functionalized, typically through radical reactions at the "benzylic-like" carbon—the carbon atom adjacent to the isoxazole ring.

A common strategy for this type of transformation is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) and a radical initiator (like AIBN or light) to achieve benzylic bromination. masterorganicchemistry.commanac-inc.co.jpwikipedia.orglibretexts.org This reaction is selective for the benzylic position due to the resonance stabilization of the resulting radical. libretexts.org The newly introduced bromine atom is a good leaving group, opening the door for subsequent nucleophilic substitution reactions to introduce a variety of functional groups (e.g., amines, alkoxides, thiols).

For example, the related compound 5-methyl-3-ethylisoxazole can be brominated and then chlorinated to produce 5-(chloromethyl)-3-ethylisoxazole, demonstrating the feasibility of halogenating the alkyl substituent. While direct oxidation of the ethyl group is challenging, initial halogenation provides a crucial intermediate for further derivatization.

Derivatization of the Phenyl Group at Position 5

The phenyl group at the C5 position of the isoxazole undergoes typical electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups. numberanalytics.com The isoxazole ring acts as a substituent on the phenyl ring, directing incoming electrophiles. As an electron-withdrawing group, the isoxazole moiety is expected to be a meta-director. numberanalytics.comlibretexts.org However, the specific substitution pattern can be influenced by reaction conditions and the nature of the electrophile.

Common derivatizations include:

Advanced Spectroscopic and Structural Characterization of 3 Ethyl 5 Phenylisoxazole

X-ray Diffraction Crystallography

While specific single-crystal X-ray diffraction data for 3-Ethyl-5-phenylisoxazole is not detailed in the available research, extensive studies on the closely related compound, ethyl 5-phenylisoxazole-3-carboxylate , serve as a clear and informative proxy for understanding the application of these crystallographic techniques to the isoxazole (B147169) scaffold. The primary structural difference is the presence of an ethyl carboxylate group (-COOCH₂CH₃) at the 3-position instead of an ethyl group (-CH₂CH₃).

Single-crystal X-ray diffraction is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. For the related compound, ethyl 5-phenylisoxazole-3-carboxylate, this analysis confirmed its molecular structure and provided precise data on bond lengths and angles. The study revealed that this molecule crystallizes in the monoclinic P2₁/n space group. researchgate.net

Crystal Data for Ethyl 5-phenylisoxazole-3-carboxylate

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₁NO₃ researchgate.net |

| Molecular Weight | 217.22 researchgate.net |

| Crystal System | Monoclinic researchgate.net |

| Space Group | P2₁/n researchgate.net |

| a (Å) | 5.4447 (7) researchgate.net |

| b (Å) | 17.180 (2) researchgate.net |

| c (Å) | 11.7603 (19) researchgate.net |

| β (°) | 94.508 (5) researchgate.net |

| Volume (ų) | 1096.6 (3) researchgate.net |

Hydrogen-Bond Geometry for Ethyl 5-phenylisoxazole-3-carboxylate (Å, °)

| D—H⋯A | D—H | H⋯A | D⋯A | D—H⋯A |

|---|---|---|---|---|

| C1—H1⋯O2 | 0.93 | 2.52 | 3.447 (2) | 171 |

Data from Shaik et al., 2017. iucr.org

To quantitatively analyze the intermolecular interactions in ethyl 5-phenylisoxazole-3-carboxylate, Hirshfeld surface analysis is employed. nih.govnih.gov This computational method maps the regions of close contact between molecules in the crystal, allowing for the quantification of different types of interactions. nih.gov The analysis shows that the crystal packing is dominated by H⋯H contacts, which account for a significant portion of the Hirshfeld surface. nih.gov

The relative contributions of various intermolecular contacts to the Hirshfeld surface are as follows:

H⋯H: 41% nih.gov

C⋯H: 23.2% nih.gov

O⋯H: 18.7% nih.gov

N⋯H: 9.2% nih.gov

C⋯C: 1.6% nih.gov

These findings underscore the importance of weak interactions, particularly those involving hydrogen atoms, in the stabilization of the crystal structure. nih.gov

In the solid state, ethyl 5-phenylisoxazole-3-carboxylate adopts a nearly planar conformation. nih.goviucr.orgnih.gov The dihedral angle between the phenyl ring and the isoxazole ring is minimal, at approximately 0.5°. nih.goviucr.orgnih.gov This indicates that the two ring systems are almost coplanar. Furthermore, the ethyl ester group at the 3-position exists in an extended conformation and is also nearly in the same plane as the isoxazole ring, with an O—C—C—N torsion angle of -172.86 (18)°. nih.goviucr.orgnih.gov

X-ray diffraction is a key technique for characterizing the mesophases of liquid crystalline materials. For some isoxazole-based compounds that exhibit liquid crystalline behavior, XRD is used to determine the interlayer spacing (d) in smectic phases. tandfonline.comrsc.org These measurements confirm the formation of layered structures (smectic A, smectic C) and provide insight into molecular arrangement, such as interdigitation of molecules between layers. tandfonline.comrsc.org Studies on unsymmetrical liquid crystalline compounds containing an isoxazole ring have reported layer spacings in the range of 33.3–40.0 Å for their smectic phases. tandfonline.comtandfonline.com While this demonstrates the utility of the technique for this class of compounds, specific layer spacing data for this compound in a liquid crystalline phase is not available.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural confirmation of this compound in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

Spectroscopic data for this compound has been reported as follows:

¹H-NMR (400 MHz, CDCl₃): The spectrum shows signals corresponding to the aromatic protons of the phenyl ring (δ 7.79-7.72 and 7.50-7.36), the isoxazole ring proton (δ 6.38), and the ethyl group, which appears as a quartet for the methylene (B1212753) protons (δ 2.74) and a triplet for the methyl protons (δ 1.32). rsc.org

¹³C-NMR (100 MHz, CDCl₃): The carbon spectrum displays resonances for the isoxazole and phenyl ring carbons, as well as for the ethyl group carbons. rsc.org

While specific 2D NMR studies like COSY or NOESY for this compound were not found, these advanced techniques are routinely applied to complex heterocyclic systems to establish proton-proton connectivities and through-space correlations, which are essential for unambiguous structural assignment. ipb.pt

NMR Spectroscopic Data for this compound

| ¹H-NMR (CDCl₃) | δ (ppm) | Multiplicity | J (Hz) | Assignment |

|---|---|---|---|---|

| Ar-H | 7.79-7.72 | m | 2H | |

| Ar-H | 7.50-7.36 | m | 3H | |

| Isoxazole-H | 6.38 | s | 1H | |

| -CH₂- | 2.74 | q | 7.6 | 2H |

| ¹³C-NMR (CDCl₃) | δ (ppm) |

| C (isoxazole/phenyl) | 169.7 |

| C (isoxazole/phenyl) | 165.9 |

| C (isoxazole/phenyl) | 130.1 |

| C (isoxazole/phenyl) | 129.0 |

| C (isoxazole/phenyl) | 127.8 |

| C (isoxazole/phenyl) | 125.9 |

| C (isoxazole) | 99.0 |

| -CH₂- | 19.8 |

| -CH₃ | 12.8 |

Data from Reddy et al., 2016. rsc.org

Two-Dimensional NMR Techniques (e.g., NOESY) for Conformational and Configurational Assignment

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for elucidating the complex structures of organic molecules. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly valuable for determining the spatial proximity of atoms, which is crucial for assigning conformation and configuration.

While specific NOESY data for this compound is not extensively detailed in the available literature, the application of this technique to similar phenylisoxazole derivatives provides a strong precedent for its utility. csic.esresearchgate.netresearchgate.netcsic.es For instance, in studies of phenylisoxazole semicarbazone and isonicotinylhydrazone derivatives, 2D ¹H-¹H NOESY experiments were instrumental in confirming the E isomeric form of the compounds in solution. csic.esresearchgate.netresearchgate.netcsic.es These studies demonstrate that through-space correlations observed in NOESY spectra can definitively establish the relative orientation of substituents around the isoxazole ring and adjacent bonds. csic.esresearchgate.net Computational studies, often performed in conjunction with NOESY analysis, help to identify the most stable conformers, which are then experimentally verified. csic.esresearchgate.net

Detailed Chemical Shift and Coupling Constant Analysis for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide fundamental information about the chemical environment of each atom within a molecule. The chemical shifts (δ) and coupling constants (J) are highly sensitive to the electronic structure and connectivity of the atoms.

For this compound, detailed ¹H and ¹³C NMR data have been reported. rsc.org The ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows characteristic signals for the phenyl, ethyl, and isoxazole ring protons. rsc.org The aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.79-7.36 ppm. rsc.org The single proton on the isoxazole ring (H-4) gives a sharp singlet at approximately δ 6.38 ppm. rsc.org The ethyl group protons exhibit a quartet for the methylene (CH₂) protons around δ 2.74 ppm and a triplet for the methyl (CH₃) protons at about δ 1.32 ppm, with a coupling constant (J) of 7.6 Hz, which is characteristic of free rotation. rsc.org

The ¹³C NMR spectrum provides further confirmation of the structure. rsc.org Key chemical shifts include those for the isoxazole ring carbons (C3, C4, and C5), the phenyl ring carbons, and the ethyl group carbons. rsc.orgnih.gov The carbons of the isoxazole ring in this compound are observed at approximately δ 165.9 (C3), δ 99.0 (C4), and δ 169.7 (C5). rsc.org The phenyl group carbons resonate in the aromatic region (δ 125.9-130.1 ppm), while the ethyl group carbons appear at δ 19.8 (CH₂) and δ 12.8 (CH₃). rsc.org

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹H Coupling Constant (Hz) | ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Phenyl-H | 7.79-7.72 (m, 2H), 7.50-7.36 (m, 3H) | - | 130.1, 129.0, 127.8, 125.9 |

| Isoxazole H-4 | 6.38 (s, 1H) | - | 99.0 |

| Ethyl -CH₂- | 2.74 (q, 2H) | J = 7.6 | 19.8 |

| Ethyl -CH₃ | 1.32 (t, 3H) | J = 7.6 | 12.8 |

| Isoxazole C3 | - | - | 165.9 |

| Isoxazole C5 | - | - | 169.7 |

Data sourced from CDCl₃ solvent. rsc.org

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) for Functional Group Confirmation

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FT-IR spectrum of this compound exhibits several characteristic absorption bands that confirm its structure. rsc.org Key vibrational frequencies include those for the C=N and C=C stretching of the isoxazole and phenyl rings, as well as C-H stretching and bending vibrations. rsc.org Specifically, bands around 1615 cm⁻¹ and 1575 cm⁻¹ are attributed to the stretching vibrations of the isoxazole and phenyl rings. rsc.org The bands at 1450 cm⁻¹ and 1420 cm⁻¹ correspond to C-H bending vibrations. rsc.org Additional characteristic peaks are observed at 947, 762, and 689 cm⁻¹, which are related to the out-of-plane bending of the aromatic C-H bonds and the skeletal vibrations of the ring system. rsc.org

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| 1615 | C=N/C=C stretch (Isoxazole/Phenyl) |

| 1575 | C=C stretch (Phenyl) |

| 1450 | C-H bend |

| 1420 | C-H bend |

| 947 | Aromatic C-H out-of-plane bend |

| 762 | Aromatic C-H out-of-plane bend |

| 689 | Aromatic C-H out-of-plane bend |

Data recorded as a neat oil. rsc.org

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (e.g., ESI-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. libretexts.orgtutorchase.com

For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) at 70 eV has been used to determine its molecular weight and fragmentation behavior. rsc.org The mass spectrum shows a prominent molecular ion peak ([M⁺]) at a mass-to-charge ratio (m/z) of 173, which corresponds to the molecular weight of the compound (C₁₁H₁₁NO). rsc.org The fragmentation pattern provides further structural evidence. rsc.org Key fragment ions observed include peaks at m/z 131, 105, 77, 68, and 51. rsc.org The base peak at m/z 105 is attributed to the benzoyl cation ([C₆H₅CO]⁺), a common fragment in phenyl-substituted carbonyl compounds. rsc.org The peak at m/z 77 corresponds to the phenyl cation ([C₆H₅]⁺). rsc.org

Table 3: Mass Spectrometry Fragmentation Data for this compound (EI, 70 eV)

| m/z | Relative Intensity (%) | Proposed Fragment |

|---|---|---|

| 173 | 98 | [M]⁺ |

| 131 | 12 | [M - C₂H₂O]⁺ |

| 105 | 100 | [C₆H₅CO]⁺ |

| 77 | 56 | [C₆H₅]⁺ |

| 68 | 18 | |

| 51 | 17 |

Data obtained from GC-MS analysis. rsc.org

Electronic Spectroscopy: UV-Visible Absorption for Electronic Transitions and Photochemical Studies

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. For conjugated systems like this compound, this technique is particularly informative.

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry) for Phase Behavior

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC), provide information about the physical and chemical changes that a substance undergoes as a function of temperature. This includes melting points, phase transitions, and decomposition temperatures.

Although specific DSC data for this compound is not explicitly provided in the searched literature, this technique is commonly used to characterize isoxazole derivatives. rsc.org For example, DSC has been used to determine the melting points and study the thermal stability of related compounds. rsc.org For this compound, which is described as a yellow oil, a DSC analysis would be expected to show thermal events such as boiling or decomposition at elevated temperatures, rather than a sharp melting point. rsc.org

Computational and Theoretical Chemistry Studies of 3 Ethyl 5 Phenylisoxazole

Quantum Chemical Calculations: Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a principal method for studying the electronic structure of molecules. For isoxazole (B147169) derivatives, DFT calculations, often using the B3LYP hybrid functional with various basis sets like 6-311++G(d,p), are employed to predict a range of molecular properties. researchgate.netcsic.esacu.edu.in

DFT calculations are crucial for determining the most stable three-dimensional arrangement of atoms in 3-Ethyl-5-phenylisoxazole, known as its optimized molecular geometry. These calculations also explore the molecule's conformational landscape, identifying different spatial arrangements (conformers) and their relative energies.

For related phenylisoxazole systems, studies have shown that the planarity between the phenyl and isoxazole rings is a key structural feature. In ethyl 5-methyl-3-phenylisoxazole-4-carboxylate, the dihedral angle between the two rings was found to be 43.40 (13)°. researchgate.net Similarly, for methyl 4-chloro-5-phenylisoxazole-3-carboxylate, DFT calculations predicted three low-energy conformers, with the most stable having a nearly trans orientation of the methyl ester group relative to the chlorine substituent. sci-hub.se The energy barriers for interconversion between these conformers can also be calculated, providing insight into the molecule's flexibility. sci-hub.se Computational studies on phenylisoxazole semicarbazone derivatives, performed at the B3LYP/6-311G++(d,p) level of theory, have shown that specific conformers are most stable in both gas and liquid phases. researchgate.netcsic.es